molecular formula C14H10N4O3 B5806053 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5806053
M. Wt: 282.25 g/mol
InChI Key: KPDYUDLHNNDWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine ring and a substituted phenyl group (3-methyl-4-nitrophenyl). The compound is of interest in medicinal chemistry and materials science due to the versatility of the 1,2,4-oxadiazole scaffold, which is known for metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

5-(3-methyl-4-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-9-8-10(5-6-12(9)18(19)20)14-16-13(17-21-14)11-4-2-3-7-15-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDYUDLHNNDWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitrobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with pyridine-2-carboxylic acid chloride under basic conditions to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of caspases .

Comparison with Similar Compounds

Structural Variations and Physical Properties

Key structural analogues differ in substituents on the phenyl or pyridine rings. These modifications significantly alter physical properties such as melting points, solubility, and molecular weight:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Melting Point (°C) Key Reference
2-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine 3-methyl, 4-nitro Not reported Not reported Target compound
5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) 3-nitro, 4-methyl (pyrimidine) Not reported 261–262
2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-chloro, 5-nitro 302.67 Not reported
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (3M4) 2-ethoxy 283.29 Not reported
2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine 5-chloromethyl 199.61 Not reported

Key Observations:

  • Introduction of electron-withdrawing groups (e.g., nitro, chloro) increases molecular weight and may elevate melting points due to enhanced intermolecular interactions .
  • Substituent position affects solubility; for example, ethoxy groups (as in 3M4) improve lipophilicity compared to nitro derivatives .

Crystallographic and Electronic Properties

  • Crystal Packing : reports a chloromethyl derivative with a planar oxadiazole ring, stabilized by π-π stacking and C–H···N interactions .
  • Methyl groups counteract this effect, modulating reactivity .

Q & A

Basic Question

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for pyridine protons) and nitrophenyl group (δ 7.5–8.5 ppm aromatic signals).
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

What preliminary biological screening assays are recommended for this compound?

Basic Question

  • Enzyme inhibition assays : Test against kinases or proteases using fluorometric or colorimetric substrates.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values. Dose-response curves (1–100 µM) are critical for initial profiling .

How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for structural validation?

Advanced Question

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder via PART instructions. For twinning, apply TWIN/BASF commands with HKLF5 format .
  • Validation tools : Check R-factors (<5%) and residual electron density maps. Cross-validate with DFT-optimized geometries if discrepancies persist .

What computational strategies predict binding interactions with biological targets?

Advanced Question

  • Molecular docking (AutoDock/Vina) : Dock into active sites of homologous proteins (e.g., EGFR kinase) using flexible ligand sampling.
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM force field) to assess binding stability.
  • Pharmacophore modeling : Align with pyridine-oxadiazole scaffolds known for kinase inhibition .

How do structural modifications influence bioactivity in SAR studies?

Advanced Question

  • Nitro group position : 4-Nitrophenyl enhances electron-withdrawing effects, improving target affinity compared to 3-nitro isomers.
  • Pyridine substitution : 2-Pyridyl boosts solubility via hydrogen bonding, while 3-/4-substitutions alter steric interactions.
  • Oxadiazole analogs : Replace 1,2,4-oxadiazole with 1,3,4-isomers to test ring stability-impact correlations .

What experimental protocols assess stability under physiological conditions?

Advanced Question

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal analysis : TGA/DSC (10°C/min, N₂ atmosphere) identifies decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation kinetics .

How to address discrepancies between in vitro and in vivo efficacy data?

Advanced Question

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., nitro reduction to amine).
  • PK/PD modeling : Measure plasma half-life (IV/oral administration in rodents) and correlate with tissue distribution (LC-MS/MS).
  • Prodrug design : Mask polar groups (e.g., nitro→amine) to improve bioavailability if poor absorption is observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.